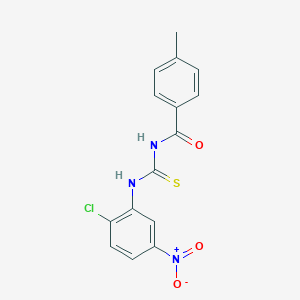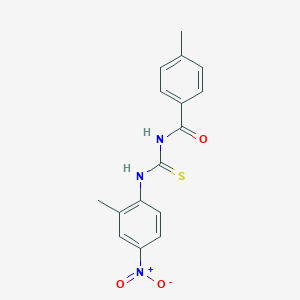![molecular formula C23H19N3O2S B410482 2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B410482.png)
2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For the specific synthesis of 2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide, the following steps are generally involved:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst.
Substitution Reactions: Introduction of the methyl and carbamothioyl groups through substitution reactions using reagents like methyl iodide and thiourea.
Final Coupling: Coupling of the benzoxazole core with the phenyl ring substituted with the desired functional groups under suitable reaction conditions.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Disrupting Cell Membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 2-Methylbenzoxazole
Uniqueness
2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide is unique due to its specific functional groups and the resulting biological activities. The presence of the carbamothioyl group distinguishes it from other benzoxazole derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19N3O2S |
|---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
2-methyl-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-14-7-12-20-19(13-14)25-22(28-20)16-8-10-17(11-9-16)24-23(29)26-21(27)18-6-4-3-5-15(18)2/h3-13H,1-2H3,(H2,24,26,27,29) |
InChI Key |
JEQMNTBGFSBFTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-[(4-methoxybenzoyl)carbamothioylamino]phenyl]benzamide](/img/structure/B410399.png)
![N-[3-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]propanamide](/img/structure/B410402.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410405.png)
![3-chloro-N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B410406.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410407.png)
![N-[3-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B410408.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410409.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410413.png)
![4-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410416.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B410420.png)

![4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B410422.png)
